O-Nitrophenyl Cellobioside Exhibits >200‑Fold Lower Catalytic Turnover than p-Nitrophenyl Cellobioside with TrCel7A
Direct head‑to‑head enzyme kinetic analysis of o‑nitrophenyl β‑D‑cellobioside (oNPC) versus p‑nitrophenyl β‑D‑cellobioside (pNPC) with the model GH7 cellobiohydrolase TrCel7A from Trichoderma reesei reveals that oNPC is hydrolyzed 39‑fold slower, with a kcat of 66 × 10⁻⁶ s⁻¹ compared to 0.0026 s⁻¹ for pNPC [1]. This extreme sluggishness is accompanied by a 3.7‑fold lower Michaelis constant (KM = 7.0 μM for oNPC vs. 26 μM for pNPC), indicating tighter apparent binding despite the slower turnover [2]. The net catalytic efficiency (kcat/KM) for oNPC is 9.5 s⁻¹·M⁻¹, an order of magnitude lower than the 100 s⁻¹·M⁻¹ measured for pNPC under identical conditions (25 °C, 50 mM sodium acetate buffer, pH 5.0) [3].
| Evidence Dimension | kcat (s⁻¹), KM (μM), and catalytic efficiency (kcat/KM, s⁻¹·M⁻¹) with TrCel7A |
|---|---|
| Target Compound Data | kcat = 66 × 10⁻⁶ ± 15 × 10⁻⁶; KM = 7.0 ± 4.5; kcat/KM = 9.5 |
| Comparator Or Baseline | p-Nitrophenyl β‑D‑cellobioside (pNPC): kcat = 0.0026 ± 0.0001; KM = 26 ± 3; kcat/KM = 100 |
| Quantified Difference | kcat pNPC/oNPC = 39‑fold; KM pNPC/oNPC = 3.7‑fold; kcat/KM pNPC/oNPC = 11‑fold |
| Conditions | Enzyme: TrCel7A from Trichoderma reesei. Assay: 25 °C, 50 mM sodium acetate buffer, pH 5.0. |
Why This Matters
The exceptionally low turnover of oNPC with TrCel7A, combined with its high apparent affinity, uniquely qualifies it as a non‑reactive active‑site probe rather than a routine activity substrate, enabling fluorometric determination of cellobiose dissociation constants.
- [1] Haataja T, Gado JE, Nutt A, et al. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‑productive binding: insights from crystal structures and MD simulation. FEBS J. 2023;290(2):379‑399. DOI: 10.1111/febs.16602. (Table 1, TrCel7A data) View Source
- [2] Haataja T, Gado JE, Nutt A, et al. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‑productive binding: insights from crystal structures and MD simulation. FEBS J. 2023;290(2):379‑399. DOI: 10.1111/febs.16602. (Table 1) View Source
- [3] Haataja T, Gado JE, Nutt A, et al. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‑productive binding: insights from crystal structures and MD simulation. FEBS J. 2023;290(2):379‑399. DOI: 10.1111/febs.16602. (Table 1) View Source
